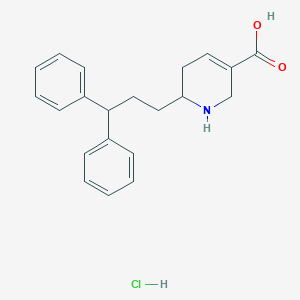
6-(3,3-Diphenylpropyl)guvacine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,3-Diphenylpropyl)guvacine, commonly known as BDPC, is a synthetic compound that belongs to the family of arylcyclohexylamines. It was first synthesized in the 1970s by a team of researchers at the University of California, Los Angeles (UCLA). BDPC has been studied extensively for its potential applications in various fields, including neuroscience and pharmacology.
Mécanisme D'action
BDPC acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. BDPC binds to a specific site on the receptor, known as the PCP site, and prevents the binding of the neurotransmitter glutamate. This results in a decrease in the activity of the NMDA receptor and a decrease in the influx of calcium ions into the neuron.
Effets Biochimiques Et Physiologiques
BDPC has been shown to have a number of biochemical and physiological effects. In animal models, BDPC has been shown to decrease locomotor activity and increase pain threshold. BDPC has also been shown to have anxiolytic and antidepressant effects, as well as anti-inflammatory effects. BDPC has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDPC in lab experiments is its specificity for the NMDA receptor. BDPC binds to a specific site on the receptor, which allows for the selective modulation of NMDA receptor activity. However, one limitation of using BDPC in lab experiments is its potential toxicity. BDPC has been shown to have neurotoxic effects in animal models, which may limit its use in certain experiments.
Orientations Futures
For the study of BDPC include the development of more selective and potent NMDA receptor antagonists, investigation of its role in the treatment of neurological and psychiatric disorders, and the development of new methods for its synthesis.
Méthodes De Synthèse
The synthesis of BDPC involves the reaction of 3,3-diphenylpropylamine with 2-aminoindane in the presence of a reducing agent such as lithium aluminum hydride. The reaction yields BDPC as a white crystalline powder with a melting point of 150-152°C. The purity of BDPC can be further enhanced by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
BDPC has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, BDPC has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. BDPC has also been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, BDPC has been studied for its potential use as a tool compound to study the function of the NMDA receptor.
Propriétés
Numéro CAS |
134420-91-0 |
|---|---|
Nom du produit |
6-(3,3-Diphenylpropyl)guvacine |
Formule moléculaire |
C21H24ClNO2 |
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
2-(3,3-diphenylpropyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H23NO2.ClH/c23-21(24)18-11-12-19(22-15-18)13-14-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-11,19-20,22H,12-15H2,(H,23,24);1H |
Clé InChI |
FCCLVOJEINBTBU-UHFFFAOYSA-N |
SMILES |
C1C=C(CNC1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |
SMILES canonique |
C1C=C(CNC1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O.Cl |
Synonymes |
6-(3,3-diphenylpropyl)guvacine 6-DDPG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




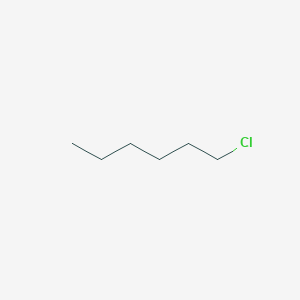
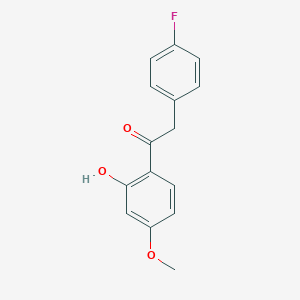
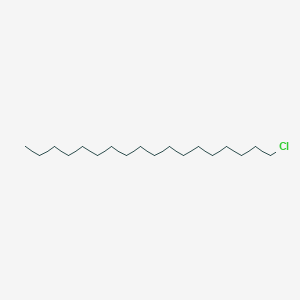
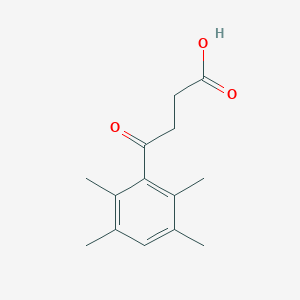
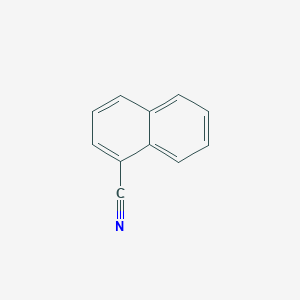
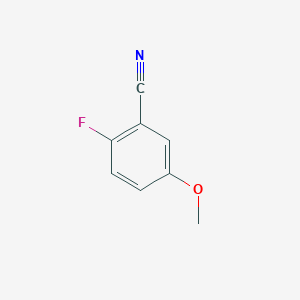
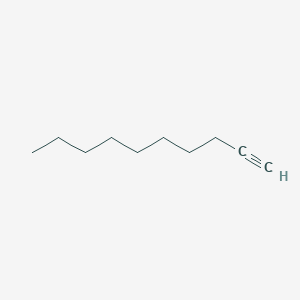
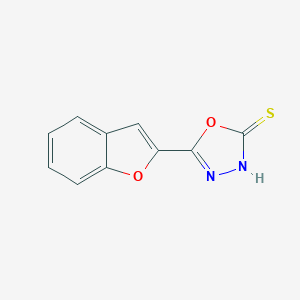
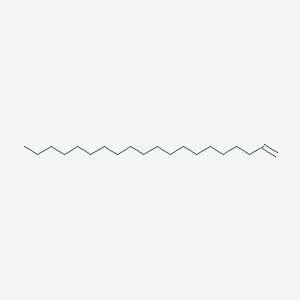
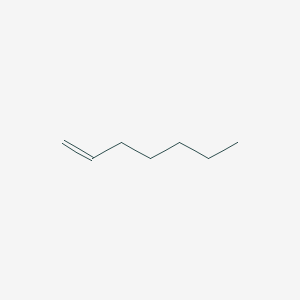
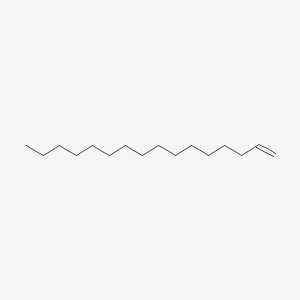
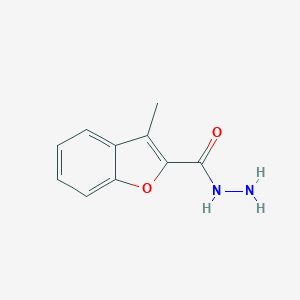
![2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine](/img/structure/B165132.png)